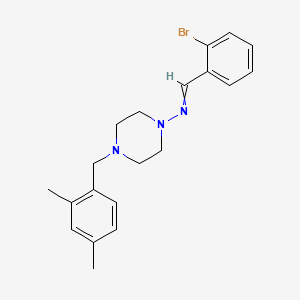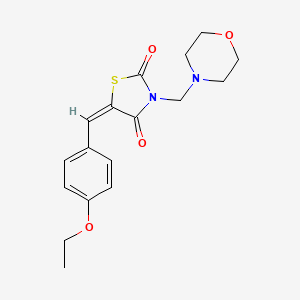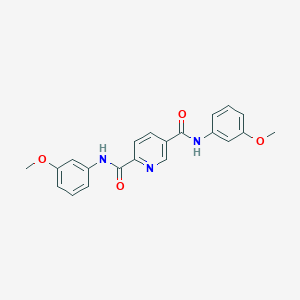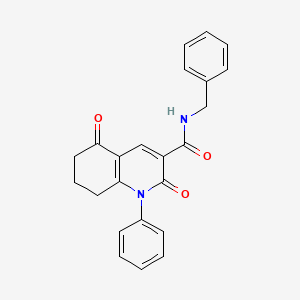
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
Overview
Description
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, also known as BBP, is a chemical compound that has been used in scientific research for its various biochemical and physiological effects. BBP is a piperazine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
Scientific Research Applications
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been used in scientific research for its various biochemical and physiological effects. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to act as a partial agonist at dopamine D2 receptors and to increase the release of dopamine in the prefrontal cortex. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to act as a serotonin 5-HT1A receptor agonist and to increase the activity of the glutamate system.
Biochemical and Physiological Effects
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for the growth and survival of neurons. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is important for the formation of long-term memories. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biochemical and physiological effects. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have low toxicity in animal models. However, there are also limitations to the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, the exact mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. One area of research could focus on the development of more potent and selective N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine analogs. Another area of research could focus on the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety disorders. Additionally, future research could focus on the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine and its effects on various neurotransmitter systems in the brain.
properties
IUPAC Name |
1-(2-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-3-4-6-20(18)21/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAKOWLLYFGQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)



![1-(4-chlorophenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740350.png)
![2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3740358.png)

![N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)
![1-{9-[2-(4-morpholinyl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)


![4-bromo-N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3740415.png)
![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)